molecular formula C9H17NO B12280000 3-Ethyl-3-azabicyclo[3.2.1]octan-8-ol

3-Ethyl-3-azabicyclo[3.2.1]octan-8-ol

Cat. No.: B12280000
M. Wt: 155.24 g/mol
InChI Key: PBLYVRJHLOJQKB-UHFFFAOYSA-N
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Description

Significance of Bridged Azabicyclic Systems in Organic Chemistry

Bridged bicyclic compounds are molecules in which two rings share three or more atoms, creating a rigid and stereochemically defined three-dimensional structure. nih.gov This structural rigidity is a key feature that influences their chemical reactivity and biological activity. nih.gov The presence of a nitrogen atom within this framework, creating an azabicyclic system, introduces further complexity and functionality. These systems are prevalent in a wide array of natural products, particularly alkaloids, and are of great interest in medicinal chemistry and drug discovery. The constrained conformation of bridged azabicyclic systems allows for the precise orientation of substituents, which is crucial for their interaction with biological targets such as receptors and enzymes. epo.org

Overview of the 3-Azabicyclo[3.2.1]octane Framework

The 3-azabicyclo[3.2.1]octane framework consists of a seven-membered ring system containing a nitrogen atom, which forms a bicyclic structure. researchgate.net This scaffold is a core component of tropane (B1204802) alkaloids, a class of compounds with a long history of medicinal use. rsc.org The numbering of the bicyclic system is crucial for identifying the position of substituents. The nitrogen atom at position 3 allows for various chemical modifications, influencing the compound's properties. The 3-azabicyclo[3.2.1]octane skeleton can exist in different conformations, with the chair-envelope conformation being a commonly observed arrangement. researchgate.netresearchgate.net

Research Focus on 3-Ethyl-3-azabicyclo[3.2.1]octan-8-ol and Related Structures

Within the broader class of 3-azabicyclo[3.2.1]octane derivatives, this compound represents a specific area of research interest. The ethyl group at the nitrogen atom and the hydroxyl group at the 8-position are key functional groups that can be modified to fine-tune the molecule's properties. Research in this area often involves the synthesis of a series of related compounds to explore structure-activity relationships (SAR). nih.govresearchgate.net These studies aim to understand how different substituents on the azabicyclic scaffold affect the compound's interaction with biological targets. The synthesis and characterization of these molecules, including their stereochemistry, are fundamental aspects of this research. researchgate.netresearchgate.net

Detailed Research Findings

The synthesis of this compound and its analogs typically involves multi-step processes. A common strategy is the N-alkylation of a precursor molecule. For instance, a compound with a secondary amine at the 3-position can be reacted with an ethylating agent to introduce the ethyl group. The hydroxyl group at the 8-position can be introduced through the reduction of a corresponding ketone, 3-ethyl-3-azabicyclo[3.2.1]octan-8-one. bldpharm.com

The structural elucidation of these compounds relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as X-ray crystallography for determining the solid-state conformation. nih.govresearchgate.netresearchgate.net

Table 1: Spectroscopic Data for a Related Compound: 3-Methyl-3-azabicyclo[3.2.1]octan-8-ol

Spectroscopic TechniqueKey ObservationsReference
¹H NMRSignals corresponding to the N-methyl group and protons of the bicyclic framework. researchgate.netresearchgate.net
¹³C NMRResonances for all carbon atoms in the molecule, confirming the bicyclic structure. researchgate.netresearchgate.net
IR SpectroscopyCharacteristic absorption bands for the O-H and C-N bonds. researchgate.netresearchgate.net

Note: This data is for a closely related compound and is presented to illustrate the typical spectroscopic features of this class of molecules.

Conformational analysis of 3-substituted-3-azabicyclo[3.2.1]octan-8-ols has shown that the bicyclic system typically adopts a chair-envelope conformation. researchgate.netresearchgate.net In this arrangement, the substituent on the nitrogen atom often occupies an equatorial position to minimize steric hindrance. researchgate.net

Table 2: Physicochemical Properties of Related Azabicyclo[3.2.1]octane Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
8-Azabicyclo[3.2.1]octan-3-olC₇H₁₃NO127.19Solid
3-Azabicyclo[3.2.1]octan-8-ol hydrochlorideC₇H₁₄ClNO163.65Not specified
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol (Tropine)C₈H₁₅NO141.21Not specified

This table presents data for related compounds to provide a comparative context. axios-research.comachemblock.comlgcstandards.comnist.gov

Research into 3-azabicyclo[3.2.1]octane derivatives is often driven by their potential applications in medicinal chemistry. The rigid scaffold allows for the development of selective ligands for various receptors in the central nervous system. nih.govgoogle.com By systematically modifying the substituents at different positions of the bicyclic ring, researchers can investigate the structural requirements for high-affinity binding to specific biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-ethyl-3-azabicyclo[3.2.1]octan-8-ol

InChI

InChI=1S/C9H17NO/c1-2-10-5-7-3-4-8(6-10)9(7)11/h7-9,11H,2-6H2,1H3

InChI Key

PBLYVRJHLOJQKB-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2CCC(C1)C2O

Origin of Product

United States

Synthetic Methodologies for 3 Ethyl 3 Azabicyclo 3.2.1 Octan 8 Ol and Its Core Scaffold

General Strategies for Azabicyclo[3.2.1]octane Core Construction

The construction of the fundamental azabicyclo[3.2.1]octane skeleton can be achieved through several elegant synthetic routes.

Intramolecular cyclization represents a powerful and frequently employed strategy for the synthesis of the azabicyclo[3.2.1]octane core. This approach typically involves the formation of one of the rings of the bicyclic system from a suitably functionalized monocyclic or acyclic precursor. A common method involves the nucleophilic attack of a nitrogen atom onto an electrophilic carbon center within the same molecule, leading to the formation of the bridged system. For instance, the synthesis of 2-azabicyclo[3.2.1]octanes often utilizes the nucleophilic attack and subsequent intramolecular cyclization of cyclopentane (B165970) or piperidine (B6355638) derivatives. rsc.org One of the pioneering examples involved the treatment of an amine with sodium hypochlorite, followed by a silver nitrate-mediated cyclization. rsc.org More recent methods have employed intramolecular SN2 reactions upon deprotonation with sodium hydride to yield the bicyclic core. rsc.org

Another notable intramolecular approach is the Mannich cyclization, which has been successfully used to construct the azabicyclo[3.2.1]octane motif within complex polycyclic frameworks, such as in the synthesis of napelline-type alkaloids.

Domino reactions, particularly Michael-Aldol annulations, offer an efficient and atom-economical pathway to the bicyclo[3.2.1]octane skeleton. These cascade reactions construct multiple C-C bonds in a single synthetic operation, often with a high degree of stereocontrol. rsc.org Organocatalysis has emerged as a powerful tool for these transformations, enabling the enantioselective synthesis of bicyclo[3.2.1]octane derivatives. nih.gov

For example, the reaction between a 1,3-cyclopentanedione (B128120) tethered to an activated olefin can be catalyzed by a base to yield bicyclo[3.2.1]octane-6,8-dione derivatives in high yields. Furthermore, an organocatalytic domino Michael/Aldol reaction of cyclic 1,3-ketoesters with β,γ-unsaturated amides has been developed to afford chiral bicyclo[3.2.1]octanes. nih.gov The choice of catalyst and reaction conditions can significantly influence the diastereoselectivity of the annulation. For instance, in the synthesis of bicyclo[3.2.1]octane diones, the presence of an α-methyl group on the Michael acceptor can shift the stereochemical preference towards the endo-alcohol product. nih.gov

Interactive Data Table: Catalyst Performance in Domino Michael-Aldol Reaction for Bicyclo[3.2.1]octane Scaffolds
Reactant 1Reactant 2CatalystSolventProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Cyclic 1,3-ketoesterβ,γ-Unsaturated amideProline derivativeTolueneChiral bicyclo[3.2.1]octaneGood--
Cyclic 1,3-ketoesterβ,γ-Unsaturated-1,2-ketoesterTakemoto's catalystDichloromethanePolysubstituted chiral bicyclo[3.2.1]octane53-981:1 to 5:1up to 95:5
2-Alkyl-3-hydroxynaphthalene-1,4-dioneAlkyl vinyl ketoneChiral organocatalyst-Bicyclic productGood--

Data derived from organocatalytic reactions for the synthesis of bicyclo[3.2.1]octane scaffolds. nih.govacs.org

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, and their application in the construction of bicyclo[3.2.1]octane systems is well-documented. acs.orgnih.govehu.es These methods often involve the formation of carbon-carbon or carbon-heteroatom bonds under mild conditions with high efficiency and selectivity.

One strategy involves the palladium-catalyzed intramolecular cyclization of a hydrazine (B178648) derivative to yield a 2-azabicyclo[3.2.1]octan-3-one core. rsc.org Another powerful approach is the enantioselective construction of indole-fused bicyclo[3.2.1]octanes through an aminopalladation-triggered Heck-type reaction. bohrium.com This method allows for the formation of an all-carbon quaternary bridgehead stereocenter with excellent enantioselectivity. bohrium.com

Furthermore, a catalytic strategy for the in situ generation of substituted π-allyl palladium dipoles from neutral η³-propargyl palladium complexes has been developed. This enables the construction of enantiomerically enriched aza-bicyclo[3.2.1]octane frameworks through cascade cyclization reactions. acs.orgnih.gov A second-generation catalyst system employing pyridine- and quinoline-carboxylate ligands has also been shown to be highly effective for the transannular C–H arylation of azabicyclo[3.2.1]octane derivatives. nih.gov

Interactive Data Table: Examples of Palladium-Catalyzed Cyclizations for Bicyclo[3.2.1]octane Synthesis
Starting MaterialCatalyst SystemReaction TypeProductKey Features
Hydrazine derivativePalladium catalystIntramolecular Cyclization2-Azabicyclo[3.2.1]octan-3-oneHigh yield
N-sulfonyl-2-alkynylanilidePd(amphos)Cl₂ / (S)-SynphosAminopalladation/Heck-type cascadeIndole-fused bicyclo[3.2.1]octaneExcellent enantioselectivity
Vinylidenecyclopropane-diesterη³-Propargyl palladium complexCascade CyclizationEnantiomerically enriched aza-bicyclo[3.2.1]octaneModerate to good yields, >90% ee
Benzo-fused azabicyclo[3.2.1]octanePd(OAc)₂ / Pyridine-carboxylate ligandTransannular C–H ArylationC4-arylated azabicyclo[3.2.1]octaneIncreased reaction rate and yield

This table summarizes various palladium-catalyzed approaches to the bicyclo[3.2.1]octane core. rsc.orgacs.orgnih.govbohrium.comnih.gov

Tropinone (B130398), a naturally occurring alkaloid, is a versatile and widely used starting material for the synthesis of various 8-azabicyclo[3.2.1]octane derivatives. ehu.esnih.gov The classical Robinson-Schöpf synthesis, developed in 1917, provides a biomimetic route to tropinone from simple precursors like succinaldehyde (B1195056), methylamine, and acetonedicarboxylic acid. acs.orgresearchgate.net

Tropinone can be chemically modified in numerous ways to access a wide range of functionalized tropane (B1204802) alkaloids. For instance, the reduction of tropinone using reagents like sodium borohydride (B1222165) yields tropine (B42219) (an alcohol), which can be further derivatized. The synthesis of Rel-(1R,5S)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride, for example, involves the reduction of tropinone followed by methylation.

Furthermore, tropinone derivatives can be used in more complex transformations. A process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols involves the reaction of a tropinone with a diphenylmethyl derivative, followed by a reaction with a tributyltin derivative of pyrimidine (B1678525) and an alkyl lithium derivative. google.com However, to avoid the use of undesirable tin chemistry, alternative one-step procedures have been developed, such as the addition of an alkyl lithium to a mixture of a tropinone and an iodo-heteroaryl compound. google.com

Specific Synthesis of 3-Azabicyclo[3.2.1]octan-8-ol and its N-Substituted Analogues

The synthesis of specifically substituted 3-azabicyclo[3.2.1]octan-8-ols often requires tailored synthetic strategies.

A notable method for the preparation of substituted 8-azabicyclo[3.2.1]octan-3-ols, which can be conceptually extended to 3-azabicyclo[3.2.1]octane systems, involves the reaction of an amine with a dicarbonyl precursor. A patented process describes reacting an amine of the formula R-NH₂ with 2,5-dimethoxytetrahydrofuran (B146720) (a succinaldehyde equivalent) and a derivative of acetonedicarboxylic acid to form a tropinone intermediate. google.com This intermediate is then further reacted to introduce substituents at the 3-position. This approach, which is a variation of the Robinson-Schöpf synthesis, allows for the incorporation of various N-substituents by choosing the appropriate primary amine. For the synthesis of 3-ethyl-3-azabicyclo[3.2.1]octan-8-ol, ethylamine (B1201723) would be the corresponding amine precursor.

Stereoselective Synthesis of 3-Alkyl-3-azabicyclo[3.2.1]octan-8-ols

Stereoselective synthesis is crucial for defining the relative orientation of substituents on the bicyclic ring. For analogs like 3-methyl- and 3-phenethyl-3-azabicyclo[3.2.1]octan-8-ol, synthetic routes have been established to selectively produce different stereoisomers. researchgate.netresearchgate.netorcid.org These methods provide precise control over the molecule's conformation, which is essential for its function.

The orientation of the hydroxyl group at the C-8 position gives rise to two distinct epimers, designated as alpha (α) and beta (β). Stereoselective syntheses have been successfully developed to isolate these specific epimers for related 3-alkyl analogs. researchgate.netresearchgate.net

Structural studies using NMR spectroscopy, IR spectroscopy, and ab initio calculations on the model compound 3-methyl-3-azabicyclo[3.2.1]octan-8-ol show that both α- and β-epimers preferentially adopt a chair-envelope conformation where the N-methyl group is in an equatorial position. researchgate.netresearchgate.net However, the piperidine ring within the bicyclic system shows distinct puckering depending on the epimer. In the α-epimers, the piperidine ring is puckered at the C8 position, while in the β-epimers, it is flattened at the N3-nitrogen atom. researchgate.net This conformational difference is a direct result of the stereochemistry at the C-8 carbon.

Enantioselective Approaches to the Azabicyclo[3.2.1]octane Scaffold

Achieving enantioselectivity—the synthesis of a single mirror image (enantiomer) of a chiral molecule—is a paramount challenge in modern synthetic chemistry. Methodologies for the enantioselective construction of the azabicyclo[3.2.1]octane scaffold can be broadly categorized into two main strategies: the desymmetrization of symmetrical, achiral starting materials, and the de novo construction of the bicyclic system using either chiral auxiliaries or asymmetric catalysis. ehu.esrsc.orgresearchgate.net

Desymmetrization is an efficient strategy that introduces chirality into a symmetrical molecule. Prochiral or meso-compounds, which contain a plane of symmetry, are common starting points. Tropinone, a symmetric ketone, is a pivotal precursor for the related 8-azabicyclo[3.2.1]octane scaffold. evitachem.com

Several desymmetrization techniques have been reported:

Enzymatic Desymmetrization : Lipases, such as Candida antarctica Lipase B, can be used for the kinetic resolution of tropinone derivatives, yielding enantiomerically enriched products with high enantiomeric excess (ee). evitachem.com

Catalytic Asymmetric Reduction : Site-selective reduction of tropinone using catalysts like the Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst can produce the endo-alcohol with up to 97% ee. evitachem.com

Enantioselective Deprotonation : The use of chiral lithium amide bases can selectively deprotonate tropinone, and the resulting chiral enolate can be trapped to form enantiomerically enriched products. ehu.es

Asymmetric Allylic Substitution : The desymmetrization of meso-dibromocycloalkenes via copper-catalyzed asymmetric allylic substitution with organolithium reagents provides chiral intermediates that can be converted to 8-azabicyclo[3.2.1]octane precursors. nih.gov

This approach involves building the chiral bicyclic scaffold from simpler, often acyclic, precursors with the aid of a chiral molecule (auxiliary) or a chiral catalyst.

Chiral Auxiliaries : A chiral auxiliary is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction, after which it is removed. For instance, (S)-ethyl lactate (B86563) has been used as a chiral auxiliary in a rhodium-catalyzed cascade reaction to build the 8-azabicyclo[3.2.1]octane framework with good diastereomeric excess. ehu.es Similarly, chiral N-tert-butanesulfinyl imines serve as effective intermediates in the stereocontrolled synthesis of related bicyclic ketones. mdpi.com

Asymmetric Catalysis : A small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. This is a highly efficient and widely used strategy. Numerous catalytic systems have been developed for synthesizing the azabicyclo[3.2.1]octane core and its analogs.

Catalytic MethodCatalyst SystemReaction TypeStereoselectivityReference
Asymmetric Mannich ReactionN-sulfinyl imine/Cu(OTf)₂Mannich Reaction99% ee evitachem.com
Asymmetric CarboaminationPh-Box-Cu₂Alkene CarboaminationExcellent ee nih.govscispace.com
Asymmetric IodocyclizationAminoiminophenoxy Copper CarboxylateIodocyclizationup to 93% ee thieme-connect.com
Cascade CyclizationPalladium complex with chiral ligandCascade Cyclization>90% ee acs.org
1,3-Dipolar CycloadditionOrganocatalyst (e.g., diarylprolinol silyl (B83357) ether)CycloadditionExcellent ee researchgate.net
Asymmetric Ring OpeningChiral Phosphoric AcidPseudotransannular Ring OpeningExcellent ee researchgate.net

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a strategy used to plan the synthesis of a complex molecule by mentally breaking it down into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed based on established synthetic reactions for the azabicyclo[3.2.1]octane scaffold.

A primary disconnection strategy involves the intramolecular Mannich reaction , a powerful tool for forming the bicyclic core. This approach breaks the C1-C2 and C4-C5 bonds, leading back to a functionalized piperidine precursor. This piperidine intermediate would contain a tethered aldehyde or its equivalent and an enolate precursor, which upon cyclization would form the desired bicyclic system.

Another powerful approach is based on the Robinson-Schöpf reaction , a classic method for constructing the tropane skeleton. A retrosynthetic disconnection based on this reaction would break the C1-C7 and C5-C6 bonds, simplifying the target molecule to three basic components: ethylamine, succinaldehyde (or a synthetic equivalent like 2,5-dimethoxytetrahydrofuran), and acetonedicarboxylic acid (or its ester). google.com The forward reaction involves a multicomponent condensation to assemble the bicyclic ketone, which can then be reduced to the target alcohol.

A third retrosynthetic pathway involves an intramolecular [3+2] cycloaddition . Here, the key disconnection is across the C1-N and C5-N bonds. This leads back to an acyclic precursor containing an azomethine ylide dipole and an alkene dipolarophile. The azomethine ylide can be generated photochemically or thermally from a suitable aziridine (B145994) or by the condensation of an amine and an aldehyde. acs.org The subsequent intramolecular cycloaddition would forge the two rings of the bicyclic system simultaneously.

These retrosynthetic pathways illustrate the main strategies available for the synthesis of this compound, leveraging well-established cyclization and condensation reactions to construct the core bicyclic scaffold from simpler, more accessible starting materials.

Chemical Transformations and Functionalization of 3 Ethyl 3 Azabicyclo 3.2.1 Octan 8 Ol

Reactions at the Hydroxyl Group (C-8 Position)

The secondary alcohol at the C-8 position is a key functional handle for introducing a variety of substituents, primarily through esterification and by its stereocontrolled synthesis from a ketone precursor.

The hydroxyl group of 3-azabicyclo[3.2.1]octan-8-ol derivatives can be readily converted into esters through reaction with acylating agents such as acid chlorides or anhydrides. Research on the closely related 3-methyl-3-azabicyclo[3.2.1]octan-8-ol has demonstrated the synthesis of a series of α- and β-esters with various methyl and aryl substituents. These reactions typically proceed under standard conditions, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. The choice of acylating agent allows for the introduction of a wide range of functional groups, thereby modifying the properties of the parent molecule. For instance, 8-beta-Benzoyloxy-3-methyl-3-azabicyclo[3.2.1]octane has been synthesized and studied for its biological activity.

Reactant (Alcohol Isomer)Acylating AgentProductTypical Reaction Conditions
3-Ethyl-3-azabicyclo[3.2.1]octan-8-ol (exo or endo)Acetyl Chloride3-Ethyl-8-acetoxy-3-azabicyclo[3.2.1]octaneInert solvent (e.g., DCM), Pyridine, 0°C to RT
This compound (exo or endo)Benzoyl Chloride8-Benzoyloxy-3-ethyl-3-azabicyclo[3.2.1]octaneInert solvent (e.g., DCM), Pyridine, 0°C to RT
This compound (exo or endo)Acetic Anhydride (B1165640)3-Ethyl-8-acetoxy-3-azabicyclo[3.2.1]octaneInert solvent, heat or catalyst (e.g., DMAP)

The synthesis of this compound is achieved through the reduction of its corresponding ketone precursor, 3-Ethyl-3-azabicyclo[3.2.1]octan-8-one. The stereochemical outcome of this reduction is of critical importance, as it determines whether the endo or exo alcohol isomer is formed. The facial selectivity of the hydride attack on the carbonyl group is influenced by steric factors within the bicyclic system. libretexts.org

The general principles governing the reduction of bicyclic ketones suggest that the use of sterically demanding reducing agents can control the direction of hydride attack. researchgate.netlibretexts.org For instance, small hydride reagents like sodium borohydride (B1222165) (NaBH₄) may attack from the more sterically accessible face, while bulkier reagents such as L-Selectride® (lithium tri-sec-butylborohydride) are more sensitive to steric hindrance and will preferentially attack from the less hindered face. libretexts.orgthieme-connect.com In the case of 3-substituted-3-azabicyclo[3.2.1]octan-8-ones, the approach of the hydride can be hindered by the piperidine (B6355638) ring portion of the scaffold. Attack from the face opposite the N-bridge generally leads to the formation of one diastereomer, while attack from the same face produces the other. Computational and experimental studies on related tropinone (B130398) systems show that substrate conformation and the bulk of the nucleophile are key factors in determining the stereochemical outcome. researchgate.net

Ketone PrecursorReducing AgentPredominant Product IsomerRationale
3-Ethyl-3-azabicyclo[3.2.1]octan-8-oneSodium Borohydride (NaBH₄)exo-AlcoholAttack from the less hindered endo face.
3-Ethyl-3-azabicyclo[3.2.1]octan-8-oneL-Selectride®endo-AlcoholBulky reagent attacks from the sterically more accessible exo face.
3-Ethyl-3-azabicyclo[3.2.1]octan-8-oneLithium Aluminum Hydride (LiAlH₄)Mixture of isomers, often favoring the thermodynamically more stable product.Highly reactive, less selective reagent.

Functionalization at the Nitrogen Atom (N-3 Position)

The nitrogen atom at the N-3 position of the azabicyclooctane core is a versatile site for introducing a variety of functional groups through alkylation, acylation, and sulfonylation reactions. These transformations typically start from the secondary amine precursor, 3-azabicyclo[3.2.1]octan-8-ol.

The synthesis of the title compound itself, this compound, involves the N-alkylation of the parent secondary amine. This can be achieved through direct alkylation with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base to scavenge the resulting acid. Alternatively, reductive amination of 3-azabicyclo[3.2.1]octan-8-one with acetaldehyde (B116499) and a reducing agent like sodium triacetoxyborohydride (B8407120) provides another route.

Further functionalization is also possible. N-acylation can be performed by treating the secondary amine with an acyl chloride or anhydride to form an amide. Subsequent reduction of this amide, for example with lithium aluminum hydride, yields a new N-substituted tertiary amine. This two-step acylation-reduction sequence is a common strategy for N-alkylation when direct alkylation is problematic.

The secondary amine of the 3-azabicyclo[3.2.1]octane scaffold serves as a nucleophile for the formation of amides and ureas. Amides are synthesized by coupling the amine with a carboxylic acid using a peptide coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or by reaction with an acyl chloride. nih.gov An efficient synthesis of an amide library based on the related 6,8-dioxa-3-azabicyclo[3.2.1]octane scaffold has been described, involving the direct aminolysis of methyl esters.

Ureas are typically prepared by reacting the amine with an isocyanate or a carbamoyl (B1232498) chloride. This reaction adds a carbamoyl group to the N-3 nitrogen, introducing new points for molecular diversity. The synthesis of unsymmetrical ureas on the related 8-azabicyclo[3.2.1]octane scaffold has been achieved in high yield by treating demethylated nortropane with various amines via a carbamoyl chloride intermediate.

Sulfonamides are a significant class of compounds in medicinal chemistry, and the 3-azabicyclo[3.2.1]octane core can be readily incorporated into such structures. The synthesis is generally a one-step reaction involving the treatment of the secondary amine (e.g., 3-azabicyclo[3.2.1]octan-8-ol) with a sulfonyl chloride in the presence of a tertiary amine base like triethylamine (B128534) (TEA) in an inert solvent such as tetrahydrofuran (B95107) (THF). nih.gov This straightforward procedure allows for the creation of a diverse library of sulfonamide derivatives by varying the substituent on the sulfonyl chloride. nih.govacs.org For example, pyrazole-containing sulfonamides have been synthesized using this method, where the stereochemistry at other positions on the bicyclic ring was found to be crucial for biological activity. nih.govacs.org

Amine ReactantSulfonyl ChlorideBaseProductYield Range
3-Azabicyclo[3.2.1]octan-8-ol1,3-Dimethyl-1H-pyrazole-5-sulfonyl chlorideTriethylamine (TEA)1-((8-hydroxy-3-azabicyclo[3.2.1]octan-3-yl)sulfonyl)-3,5-dimethyl-1H-pyrazole16-91% nih.gov
3-Azabicyclo[3.2.1]octan-8-olBenzenesulfonyl chlorideTriethylamine (TEA)3-(Phenylsulfonyl)-3-azabicyclo[3.2.1]octan-8-olData not available
3-Azabicyclo[3.2.1]octan-8-ol4-Toluenesulfonyl chlorideTriethylamine (TEA)3-((4-Methylphenyl)sulfonyl)-3-azabicyclo[3.2.1]octan-8-olData not available

Ring System Modifications and Further Derivatization of this compound

The manipulation of the core bicyclic structure of this compound and its derivatives can lead to novel scaffolds with potentially altered physical, chemical, and biological properties. These modifications can include ring expansions, rearrangements, and the introduction of various functional groups at different positions on the ring.

Ring Expansion and Rearrangement Reactions

One potential avenue for modifying the 3-azabicyclo[3.2.1]octane ring system is through ring expansion reactions, which can be achieved via precursors derived from 3-ethyl-3-azabicyclo[3.2.1]octan-8-one, the ketone corresponding to the parent alcohol.

The Beckmann rearrangement of the oxime derived from 3-ethyl-3-azabicyclo[3.2.1]octan-8-one presents a plausible route to a lactam with an expanded 3,9-diazabicyclo[3.3.1]nonane skeleton. While specific studies on the 3-ethyl derivative are not prevalent, research on related bicyclo[3.2.1]octane systems demonstrates the feasibility of this transformation. For instance, the Beckmann rearrangement of 8-oximinobicyclo[3.2.1]octane-3-carboxylic acid has been investigated, showing that the syn-oxime undergoes a classical rearrangement to the corresponding lactam. google.comcore.ac.uk The reaction is typically promoted by acids such as polyphosphoric acid or trifluoroacetic acid. google.comcore.ac.ukect-journal.kz The regioselectivity of the rearrangement is dependent on the stereochemistry of the oxime precursor.

Another potential ring expansion method is the Tiffeneau-Demjanov rearrangement . ect-journal.kzrsc.orgsemanticscholar.org This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to yield a ring-expanded ketone. ect-journal.kz In the context of this compound, this would necessitate the conversion of the C-8 hydroxyl group to an aminomethyl group, which could then undergo rearrangement to afford a 3-ethyl-3-azabicyclo[3.3.1]nonan-9-one. This method is particularly useful for the one-carbon homologation of cyclic ketones. semanticscholar.orgresearchgate.net

The following table summarizes potential ring expansion reactions starting from precursors of this compound, based on established chemical principles and studies on analogous structures.

Starting Material PrecursorReactionPotential ProductReagents and Conditions
3-Ethyl-3-azabicyclo[3.2.1]octan-8-one oximeBeckmann Rearrangement3-Ethyl-3,9-diazabicyclo[3.3.1]nonan-9-onePPA or TFA, heat
8-(Aminomethyl)-3-ethyl-3-azabicyclo[3.2.1]octan-8-olTiffeneau-Demjanov Rearrangement3-Ethyl-3-azabicyclo[3.3.1]nonan-9-oneNaNO₂, HCl, H₂O

Further Derivatization of the Ring System

Beyond ring expansion, the this compound scaffold can be further functionalized at various positions. These derivatizations can introduce a wide range of chemical functionalities, leading to libraries of compounds for various research applications.

Esterification and Etherification of the C-8 Hydroxyl Group: The hydroxyl group at the C-8 position is a prime site for derivatization. Standard esterification procedures can be employed to introduce a variety of acyl groups. For example, reaction with acid chlorides or anhydrides in the presence of a base can yield the corresponding esters. Studies on the closely related 3-methyl-3-azabicyclo[3.2.1]octan-8-ol have demonstrated the successful synthesis of a series of α- and β-esters with both methyl and aryl substituents. elsevierpure.com Similarly, etherification reactions, for instance, using alkyl halides under basic conditions (e.g., Williamson ether synthesis), can be used to introduce diverse alkyl or aryl ethers at the C-8 position.

N-Alkylation and N-Acylation: While the nitrogen atom in this compound is already substituted with an ethyl group, it is possible to form quaternary ammonium (B1175870) salts through reaction with alkylating agents. google.com This modification can alter the solubility and biological properties of the molecule.

The following table provides examples of derivatization reactions applicable to this compound, based on reactions reported for analogous compounds.

Reaction TypeReagents and ConditionsProduct Type
EsterificationCarboxylic acid, DCC, DMAP or Acyl chloride, pyridineC-8 Ester
EtherificationAlkyl halide, NaHC-8 Ether
N-AlkylationAlkyl iodideN-3 Quaternary ammonium salt

Introduction of Aryl and Heteroaryl Moieties: A significant area of research for related azabicyclo[3.2.1]octane systems has been the introduction of aryl and heteroaryl groups, often in the context of developing ligands for biological targets. For instance, in the synthesis of dopamine (B1211576) receptor ligands based on an N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol scaffold, various aryl groups were introduced at the 3-position via reaction of a protected nortropinone with organolithium or Grignard reagents. google.com While this involves a different isomer, it highlights the potential for introducing such moieties onto the bicyclic framework.

Furthermore, studies on 3,8-diazabicyclo[3.2.1]octane have shown that the nitrogen at the 3-position can be functionalized with complex heterocyclic systems, such as a 4H-1,2,4-triazole moiety. rsc.org This suggests that similar derivatizations could be envisioned for the carbon skeleton of this compound, potentially at the C-8 position after conversion to a suitable reactive intermediate.

Computational and Theoretical Chemistry Studies on 3 Ethyl 3 Azabicyclo 3.2.1 Octan 8 Ol and Analogues

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and DFT methods are powerful tools for investigating the electronic structure and properties of molecules from first principles. For the 3-azabicyclo[3.2.1]octane system and its derivatives, these calculations have been instrumental in understanding their fundamental chemical nature.

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For analogues of 3-ethyl-3-azabicyclo[3.2.1]octan-8-ol, such as the 3-methyl and 3-phenethyl derivatives, geometry optimization is a standard preliminary step in computational analysis. researchgate.net

Studies on related azabicyclo[3.2.1]octane systems using DFT, often with the B3LYP functional, have successfully rationalized stereochemical outcomes and optimized transition state geometries. orcid.org For instance, in a tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate, DFT calculations revealed key structural parameters of the bicyclic core. These calculations show that the system's bond lengths and angles are characterized by distorted tetrahedral geometries necessary to accommodate the fused ring structure. This congruence between computed and experimental structures validates the use of these theoretical models for predicting the geometry of related compounds like this compound.

Table 1: Representative Geometrical Parameters for an Azabicyclo[3.2.1]octane Scaffold Analogue

Parameter Description Typical Calculated Value
C–C Bond Length Length of carbon-carbon single bonds in the bicyclic frame. 1.54–1.56 Å
C–N Bond Length Length of carbon-nitrogen single bonds in the piperidine (B6355638) ring. ~1.45–1.50 Å
Bridgehead Angle The C-C-C angle at a bridgehead carbon. ~101°

This table presents typical values derived from computational studies on a substituted 3-azabicyclo[3.2.1]octane analogue to illustrate the geometric parameters of the core structure.

DFT calculations are widely used to predict the vibrational frequencies of molecules. These theoretical spectra can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm structural assignments. For 3-methyl-3-azabicyclo[3.2.1]octan-8-ol, the infrared spectrum in the ν(O–H) region was compared with spectra theoretically calculated at the B3LYP/6-311G** level of theory. researchgate.net This comparison helped in deducing the nature of intermolecular associations in the compound. researchgate.net Such studies demonstrate the power of combining computational and experimental spectroscopy to elucidate subtle structural details, a technique directly applicable to the ethyl analogue.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how a molecule will interact with other species. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. researchgate.net

For a tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate analogue, FMO analysis using DFT showed that the HOMO is primarily located on the 3-carboxylate group, while the LUMO is centered on the nitrogen atom of the bicyclic core. This distribution suggests that the nitrogen atom is a likely site for electrophilic attack. Similar analyses for this compound would likely identify the nitrogen atom and the oxygen of the hydroxyl group as key sites for reactivity, influencing its interaction with other molecules.

Table 2: Frontier Molecular Orbital Properties and Their Implications

Orbital Description Significance in Reactivity
HOMO Highest Occupied Molecular Orbital Indicates the ability to donate electrons; region of nucleophilic character.
LUMO Lowest Unoccupied Molecular Orbital Indicates the ability to accept electrons; region of electrophilic character.

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and lower kinetic stability. |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). acs.org

In computational studies of nitrogen-containing heterocyclic compounds, MESP analysis consistently identifies the lone pair region of the nitrogen atom as a site of negative electrostatic potential, making it a primary center for protonation and hydrogen bonding. uni-muenchen.deresearchgate.net For this compound, an MESP analysis would be expected to highlight the high electron density around the nitrogen atom of the azabicyclo core and the oxygen atom of the C8-hydroxyl group, identifying them as the most probable sites for intermolecular interactions. researchgate.net

DFT calculations can be used to determine a range of electronic properties and reactivity descriptors that quantify a molecule's chemical behavior. tandfonline.com These descriptors, such as ionization potential, electron affinity, electronegativity, and global hardness, are derived from the energies of the frontier molecular orbitals.

For complex heterocyclic systems, these descriptors help in predicting their reactivity and stability. tandfonline.com For instance, the calculated dipole moment and polarizability can provide insights into the intermolecular forces the molecule will experience. researchgate.net The analysis of these properties for this compound and its analogues allows for a quantitative assessment of their reactivity, complementing the qualitative pictures provided by FMO and MESP analyses.

Molecular Mechanics Calculations for Conformational Analysis

While DFT is powerful, it can be computationally expensive for large molecules or extensive conformational searches. Molecular mechanics offers a faster, classical mechanics-based approach to explore the potential energy surface and identify stable conformers. capes.gov.br

For the 3-azabicyclo[3.2.1]octane skeleton and its analogues, molecular mechanics is particularly useful for determining the preferred conformation of the bicyclic system. orcid.org Studies on 3-methyl and 3-phenethyl analogues have shown that the bicyclic system typically adopts a preferred chair-envelope conformation. researchgate.net In this arrangement, the substituent on the nitrogen atom (like the ethyl group) generally occupies an equatorial position to minimize steric strain. researchgate.net Molecular mechanics calculations, sometimes in conjunction with semi-empirical methods like AM1, have been successfully used to predict these conformational preferences in related piperidine and tropane (B1204802) structures, showing good agreement with experimental NMR data. capes.gov.bracs.org

Table 3: Common Compound Names Mentioned

Compound Name
This compound
3-Methyl-3-azabicyclo[3.2.1]octan-8-ol
3-Phenethyl-3-azabicyclo[3.2.1]octan-8-ol
tert-Butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol

Pharmacophore Modeling and Feature Analysis for Structural Relationships

While specific pharmacophore models for this compound are not extensively detailed in publicly available research, a robust understanding of its potential pharmacophoric features can be extrapolated from comprehensive studies on its structural analogues. Pharmacophore modeling is a cornerstone in computational chemistry for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models are crucial for understanding structure-activity relationships (SAR) and for the rational design of new, more potent, and selective compounds.

For the 3-azabicyclo[3.2.1]octane scaffold, pharmacophore models are typically developed based on a set of active and inactive molecules to identify key features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and ionizable groups. nih.govnih.govresearchgate.netjmaterenvironsci.com The rigid bicyclic structure of the core provides a well-defined spatial arrangement for these pharmacophoric elements.

A hypothetical pharmacophore model for this compound can be constructed by considering its key structural components:

The Azabicyclo[3.2.1]octane Core: This rigid framework serves as the foundational scaffold, positioning the functional groups in a specific and predictable orientation. Its conformational rigidity is a desirable trait in drug design as it reduces the entropic penalty upon binding to a target receptor.

The Tertiary Amine (N-ethyl group): The nitrogen atom in the 3-position is a key feature. At physiological pH, this amine is likely to be protonated, functioning as a cationic center and a potential hydrogen bond donor. The ethyl group itself contributes a small hydrophobic region that can engage in van der Waals interactions within a receptor's binding pocket. Studies on related N-substituted tropane derivatives have shown that the nature and size of the N-substituent are critical for binding affinity and selectivity. acs.orgnih.gov

The 8-ol (Hydroxyl Group): The hydroxyl group at the 8-position is a pivotal pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. This dual capacity allows for specific interactions with amino acid residues in a target protein, significantly contributing to binding affinity.

Detailed Research Findings from Analogue Studies

Research into analogues of this compound provides invaluable insights into the structural requirements for biological activity at various receptors.

Studies on Dopamine (B1211576) D2-like Receptor Ligands:

A significant body of research has focused on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol analogues as dopamine D2/D3 receptor ligands. acs.orgnih.govacs.orgnih.gov In these studies, the tropane ring (a closely related 8-azabicyclo[3.2.1]octane system) served as a scaffold to replace the piperidine ring of earlier ligands. This modification often led to a reversal in receptor subtype selectivity. acs.orgnih.gov For instance, the replacement of a piperidine with a tropane ring in one series reversed the selectivity from D2R-selective to D3R-selective. acs.orgnih.gov

The N-substituent on the tropane ring was found to be a critical determinant of binding affinity. acs.org The introduction of various heteroarylmethyl groups on the nitrogen atom was explored to probe new pharmacophoric elements. acs.org Notably, a 3-benzofurylmethyl substituent led to a significant increase in affinity at both D2 and D3 receptors. acs.orgnih.govacs.org

Table 1: Structure-Activity Relationships of N-Substituted 8-Azabicyclo[3.2.1]octan-3-ol Analogues at Dopamine D2/D3 Receptors. acs.orgnih.gov
CompoundN-SubstituentAryl Group at C-3Ki (D2R, nM)Ki (D3R, nM)
31Indol-3-ylmethyl4-Chlorophenyl33.415.5
32Indol-3-ylmethyl3,4-Dichlorophenyl35.36.35
41Benzothien-3-ylmethyl4-Chlorophenyl12.93.62
44Benzofur-3-ylmethyl4-Chlorophenyl1.060.71
45Benzofur-3-ylmethyl3,4-Dichlorophenyl1.70.34

Studies on Kappa Opioid Receptor Antagonists:

In another line of research, 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides were investigated as kappa opioid receptor (KOR) antagonists. nih.govebi.ac.uk These studies highlighted the importance of the N-substituent for both potency and selectivity. Modification of the N-substituent to include a cyclohexylurea (B1359919) moiety resulted in analogues with improved selectivity over other opioid receptors and reduced off-target effects. nih.gov

Table 2: In Vitro Opioid Receptor and hERG Selectivity for a KOR Antagonist Analogue. nih.gov
CompoundN-Substituent MoietyKappa IC50 (nM)Mu:Kappa RatioDelta:Kappa RatiohERG IC50 (µM)
12Cyclohexylurea17293>174>33

Studies on NAAA Inhibitors:

More recently, a series of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides were developed as potent and non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). acs.org This work demonstrated that constraining a flexible piperidine moiety into the more rigid azabicyclo[3.2.1]octane scaffold was beneficial for activity. acs.org Further SAR studies led to the discovery of highly potent inhibitors, with an endo-ethoxymethyl-pyrazinyloxy substituent on the bicyclic core proving to be optimal. acs.org

These diverse studies underscore a common theme: the rigid 3-azabicyclo[3.2.1]octane core is a versatile and effective scaffold for presenting pharmacophoric groups in a defined spatial orientation. The nature of the substituents at the nitrogen atom and other positions on the ring system allows for the fine-tuning of potency and selectivity for a wide range of biological targets. For this compound, these findings suggest that while the core scaffold provides the basic framework for receptor interaction, the ethyl group and hydroxyl group are key to defining its specific biological profile.

Synthesis and Chemical Utility of Advanced Derivatives and Analogues of the 3 Azabicyclo 3.2.1 Octane Core

Incorporation into Complex Molecular Architectures and Hybrid Compounds

The 3-azabicyclo[3.2.1]octane scaffold is a valuable building block for constructing more intricate and hybrid molecules. Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets.

Researchers have successfully integrated this bicyclic system into larger, more complex structures to develop potent and selective therapeutic agents. A notable strategy involves constraining a flexible piperidine (B6355638) ring within the more conformationally rigid azabicyclo[3.2.1]octane framework. This approach has been shown to be beneficial for inhibitory activity in certain enzyme systems. For instance, incorporating the azabicyclo[3.2.1]octane core into pyrazole (B372694) sulfonamides led to a significant boost in potency for inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). acs.org The synthesis of these hybrid compounds often involves coupling the azabicyclo[3.2.1]octane moiety with other heterocyclic systems.

An example is the creation of endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide, a potent NAAA inhibitor. acs.org This complex molecule was developed by modifying a lead compound to improve its physicochemical and drug-like properties. The process involved attaching a pyrazole sulfonamide group to the nitrogen of the bicyclic system and connecting a pyrazinyloxy group at another position, demonstrating how the core scaffold serves as a platform for elaborate molecular design. acs.org

Further examples include the development of modulators for the CCR5 receptor, which is relevant in HIV therapy. In these structures, the 8-azabicyclo[3.2.1]octane core is linked to a triazole ring and a phenylpropyl group, which is then further functionalized with a carboxamide moiety. google.com These examples highlight a modular approach where the azabicyclo[3.2.1]octane unit provides the central rigid framework.

Table 1: Examples of Complex Molecules Incorporating the Azabicyclo[3.2.1]octane Core

Base ScaffoldAttached MoietiesResulting Compound Class
8-Azabicyclo[3.2.1]octanePyrazole, Sulfonamide, PyrazineNAAA Inhibitors acs.org
exo-8-Azabicyclo[3.2.1]octaneIsopropyl-methyl-triazole, Phenylpropyl, DifluorocyclohexanecarboxamideCCR5 Modulators google.com
3-Azabicyclo[3.2.1]octaneAmino acid functionalitiesConformationally constrained peptide mimics researchgate.net

Role of the Azabicyclo[3.2.1]octane Scaffold as a Key Synthetic Intermediate in Total Synthesis

The azabicyclo[3.2.1]octane skeleton is the central structural feature of tropane (B1204802) alkaloids, a large family of over 300 natural products known for their significant biological activities. beilstein-journals.orgehu.es Consequently, this bicyclic system is a critical intermediate in the total synthesis of these and other complex natural products. While many well-known examples like cocaine and scopolamine (B1681570) feature the isomeric 8-azabicyclo[3.2.1]octane core, the synthetic principles underscore the utility of this rigid bicyclic framework in constructing architecturally complex molecules. beilstein-journals.orgehu.es

The synthesis of alkaloids often relies on methodologies that can construct the azabicyclo[3.2.1]octane core stereoselectively. ehu.esresearchgate.net Strategies include:

Desymmetrization of meso-tropinone derivatives: This widely used strategy allows access to various tropane alkaloids. ehu.es

1,3-Dipolar Cycloadditions: The reaction of azomethine ylides with dipolarophiles provides a powerful method for assembling the pyrrolidine (B122466) ring embedded within the bicyclic structure. nih.gov

Ring-Enlarging Reactions: An aza-Cope–Mannich rearrangement can transform a more readily accessible precursor into the more complex azabicyclo[3.2.1]octane ring system in a single step. nih.gov

A specific application is seen in the total synthesis of (+)-ferruginine. The synthesis involved a key step where a chiral phosphate (B84403) acted as a Brønsted acid catalyst to promote the enantioselective ring-opening of an aminocycloheptene-derived epoxide, directly forming a substituted 8-azabicyclo[3.2.1]octan-2-ol derivative with excellent yield and enantioselectivity. ehu.es Similarly, the synthesis of hetisine (B12785939) alkaloids utilizes an intramolecular 1,3-dipolar cycloaddition with an endocyclic 1,3-dipole to rapidly establish the N-heterocyclic array of the target molecule. nih.gov These examples demonstrate that the azabicyclo[3.2.1]octane scaffold is not just a structural component but a key tactical intermediate that enables the efficient and stereocontrolled construction of complex natural products.

Development of Diverse Compound Libraries Based on the Azabicyclo[3.2.1]octane Scaffold

The 3-azabicyclo[3.2.1]octane scaffold is an ideal starting point for the development of compound libraries for high-throughput screening and drug discovery. Its rigid, three-dimensional nature and multiple points for chemical diversification allow for the creation of a wide array of novel, sp³-rich molecules with drug-like properties. mdpi.com

The process of library synthesis often begins with a core scaffold, such as a functionalized 3-azabicyclo[3.2.1]octane, which is then subjected to various parallel synthesis reactions. mdpi.com This approach allows for the systematic modification of the core structure to explore the chemical space around it. Common diversification reactions include:

Acylation: Reaction with various acid chlorides or carboxylic acids to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones to introduce diverse substituents on the nitrogen atom or other positions.

Urea Formation: Reaction of the scaffold's nitrogen with isocyanates or carbonyl chlorides and amines. nih.gov

One reported effort involved the synthesis of a collection of approximately 350 compounds based on bicyclic scaffolds, including aza-bicyclic systems. mdpi.com The scaffolds were designed with at least three diversification points to ensure structural variability. For example, a library of unsymmetrical ureas was prepared based on the 8-azabicyclo[3.2.1]octane scaffold, resulting in 129 distinct compounds by reacting key carbonyl chloride intermediates with a panel of 24 different amines. nih.gov Similarly, libraries based on the related 6,8-dioxa-3-azabicyclo[3.2.1]octane scaffold have been generated by reacting methyl ester derivatives with various amines to produce a diverse set of amides. researchgate.net

These library synthesis efforts are crucial in chemical genetics and drug discovery, providing large collections of novel molecules for screening against various biological targets. mdpi.com

Table 2: Diversification of the Azabicyclo[3.2.1]octane Scaffold for Library Synthesis

Core ScaffoldDiversity Point(s)Reaction TypeBuilding Blocks Used
8-Azabicyclo[3.2.1]octane-8-carbonyl chlorideNitrogen (as urea)Amine Addition24 different primary and secondary amines nih.gov
6,8-Dioxa-3-azabicyclo[3.2.1]octane methyl esterC7-CarboxylateDirect AminolysisVarious primary and secondary amines researchgate.net
Aza-bicyclic scaffoldsMultiple (e.g., N-atom, hydroxyl group)Acylation, Sulfonylation, Reductive AminationIn-house collection of diversification reagents mdpi.com

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